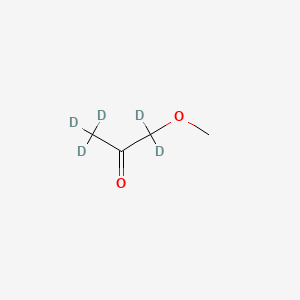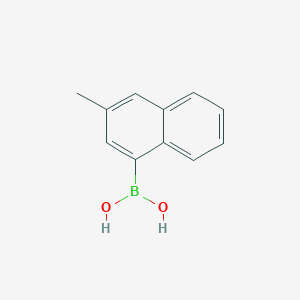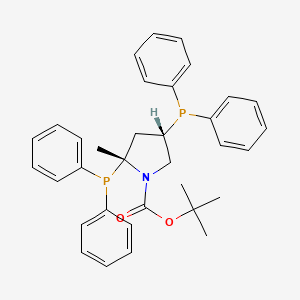
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Introduction of Phosphine Groups: The diphenylphosphino groups are introduced through nucleophilic substitution reactions, where the pyrrolidine ring reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted pyrrolidine derivatives .
Scientific Research Applications
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium . The pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is unique due to its dual phosphine groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This dual functionality sets it apart from other similar compounds that may only have a single phosphine group or lack the BOC protection .
Properties
Molecular Formula |
C34H37NO2P2 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2,4-bis(diphenylphosphanyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-33(2,3)37-32(36)35-26-31(38(27-17-9-5-10-18-27)28-19-11-6-12-20-28)25-34(35,4)39(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31H,25-26H2,1-4H3/t31-,34+/m0/s1 |
InChI Key |
OWQRFVZWBLIKNN-AFPLUKJUSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



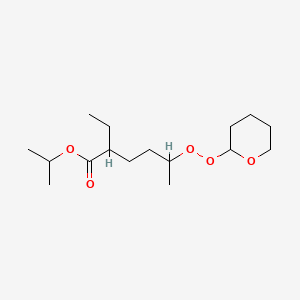

![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)


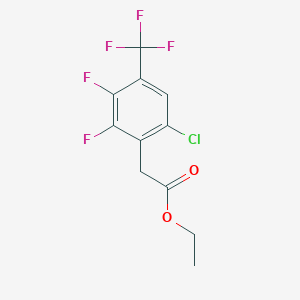
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)

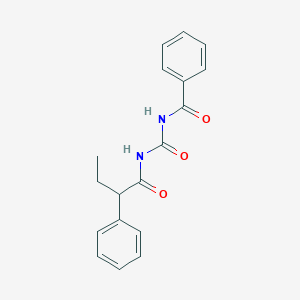
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

